molecular formula C22H10Br2F2N4OS B387980 (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE

(2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE

Cat. No.: B387980
M. Wt: 576.2g/mol
InChI Key: FAVSSUPWZVWWDL-FXBPXSCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, bromo, fluoro, and nitrile groups, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

The synthesis of (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thiazolo[3,2-a]pyridine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thiazolo[3,2-a]pyridine scaffold.

    Introduction of the bromo and fluoro substituents: Bromination and fluorination reactions are carried out using reagents such as bromine and fluorine sources under controlled conditions.

    Amino group introduction: The amino group is introduced through nucleophilic substitution reactions using suitable amine sources.

    Formation of the benzylidene and phenyl groups: These groups are introduced through condensation reactions involving aldehydes or ketones.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

(2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects.

    Inhibition of cellular pathways: It may inhibit key cellular pathways involved in disease processes, such as inflammation or cancer progression.

    Induction of apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.

Comparison with Similar Compounds

(2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE can be compared with similar compounds, such as:

    4-((5-bromo-2-fluorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol: This compound shares similar structural features but differs in the presence of the triazole and thiol groups.

    2-(5-bromo-2-fluorobenzylidene)malononitrile: This compound has a simpler structure with fewer functional groups, making it less versatile in chemical reactions.

    Other thiazolo[3,2-a]pyridine derivatives: These compounds may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H10Br2F2N4OS

Molecular Weight

576.2g/mol

IUPAC Name

(2Z)-5-amino-7-(5-bromo-2-fluorophenyl)-2-[(5-bromo-2-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C22H10Br2F2N4OS/c23-11-1-3-16(25)10(5-11)6-18-21(31)30-20(29)14(8-27)19(15(9-28)22(30)32-18)13-7-12(24)2-4-17(13)26/h1-7,19H,29H2/b18-6-

InChI Key

FAVSSUPWZVWWDL-FXBPXSCXSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CC(=C4)Br)F)C#N)N)F

SMILES

C1=CC(=C(C=C1Br)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CC(=C4)Br)F)C#N)N)F

Canonical SMILES

C1=CC(=C(C=C1Br)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=CC(=C4)Br)F)C#N)N)F

Origin of Product

United States

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